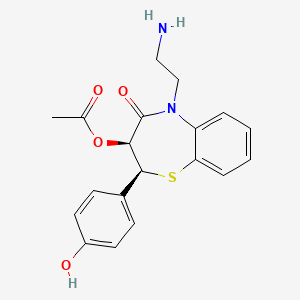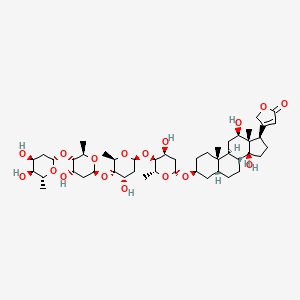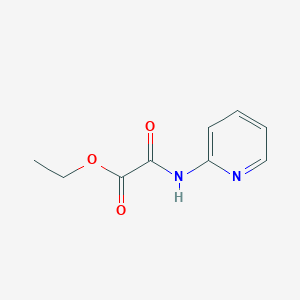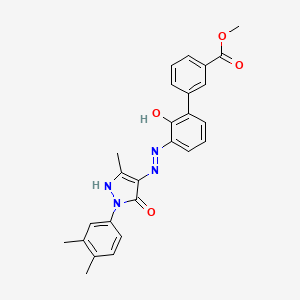
4-(4-Acetylpiperazin-1-yl)phenyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“4-(4-Acetylpiperazin-1-yl)phenyl Acetate” is a chemical compound with the molecular formula C14H18N2O3 and a molecular weight of 262.31 . It is categorized as an intermediate .
Synthesis Analysis
The synthesis of similar compounds has been reported in various studies. For instance, a method for synthesizing 1-acetyl-4-(4-hydroxy phenyl) piperazine involves adding alkali and acid hydride into the alcohol-water solution of 4-hydroxy phenyl piperazine dihydrobromide . Another method involves mixing phenol and acetic acid in a molar ratio of 1:1.1, and simultaneously adding the mixture into pyridine propyl sulfonic acid ionic liquid .
Molecular Structure Analysis
The molecular structure of “4-(4-Acetylpiperazin-1-yl)phenyl Acetate” is represented by the formula C14H18N2O3 .
Scientific Research Applications
Therapeutic Effects of Chemical Chaperones
Research has explored the therapeutic effects of compounds like 4-phenylbutyric acid (4-PBA) in the context of their role as chemical chaperones. These compounds help in preventing misfolded protein aggregation and alleviate endoplasmic reticulum (ER) stress, which is crucial in maintaining cellular proteostasis. The failure to maintain ER homeostasis can lead to protein misfolding diseases. Therefore, compounds with chemical chaperone activity are of significant interest in developing treatments for diseases related to protein misfolding and ER stress (Kolb et al., 2015).
Environmental Degradation and Toxicity
Another area of interest is the environmental degradation and toxicity of pharmaceutical compounds. Studies have examined the advanced oxidation processes (AOPs) used to treat contaminants like acetaminophen from aqueous media, which lead to the generation of various by-products. Understanding the degradation pathways and biotoxicity of these by-products is essential for environmental protection and developing efficient treatment technologies (Qutob et al., 2022).
Drug Metabolism and Cytochrome P450 Isoforms
The metabolism of drugs by cytochrome P450 enzymes is a critical area of research. These enzymes metabolize a structurally diverse number of drugs, and understanding their selectivity and interaction with various compounds can help predict drug-drug interactions (DDIs). This knowledge is crucial for the safe and effective use of pharmaceuticals, including compounds related to 4-(4-Acetylpiperazin-1-yl)phenyl acetate (Khojasteh et al., 2011).
Patent Review of Phenylpiperazine Derivatives
Phenylpiperazine derivatives, structurally related to 4-(4-Acetylpiperazin-1-yl)phenyl acetate, have been extensively reviewed for their therapeutic uses, suggesting new research fields to be explored. The versatility of the N-phenylpiperazine scaffold has been highlighted, with potential applications across various therapeutic fields beyond central nervous system (CNS) disorders (Maia et al., 2012).
properties
IUPAC Name |
[4-(4-acetylpiperazin-1-yl)phenyl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-11(17)15-7-9-16(10-8-15)13-3-5-14(6-4-13)19-12(2)18/h3-6H,7-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDJWOOOPGREFPW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=CC=C(C=C2)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![beta-Alanine, N-[[2-[[[4-[[[(1-ethylbutoxy)carbonyl]amino]iminomethyl]phenyl]amino]methyl]-1-methyl-1H-benzimidazol-5-yl]carbonyl]-N-2-pyridinyl-, ethyl ester](/img/structure/B601669.png)




![N1-(5-Chloropyridin-2-yl)-N2-((1R,2S,4R)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide](/img/structure/B601681.png)
![N1-(5-Chloropyridin-2-yl)-N2-((1S,2R,4R)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide](/img/structure/B601682.png)
![Ethanediamide, n1-(5-chloro-2-pyridinyl)-n2-[(1s,2s,4r)-4-[(dimethylamino)carbonyl]-2-[[(4,5,6,7-tetrahydro-5-methylthiazolo[5,4-c]pyridin-2-yl)carbonyl]amino]cyclohexyl]-](/img/structure/B601683.png)
![tert-butyl N-[(1R,2R,5S)-5-(dimethylcarbamoyl)-2-hydroxycyclohexyl]carbamate](/img/structure/B601684.png)



